Metolachlor mercapturate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metolachlor mercapturate is a metabolite of metolachlor, a widely used preemergence herbicide. Metolachlor is commonly applied to control annual grasses and small-seeded broadleaf weeds in crops such as soybeans, corn, and other agricultural products. This compound is formed in the body as a result of the biotransformation of metolachlor, making it a significant marker for exposure to this herbicide .

准备方法

Synthetic Routes and Reaction Conditions: Metolachlor mercapturate can be synthesized by reacting metolachlor with N-acetylcysteine. The reaction typically involves dissolving metolachlor and N-acetylcysteine in pyridine and incubating the mixture at room temperature for 24 hours. The resulting product is then purified using solid-phase extraction techniques .

Industrial Production Methods: The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common for purification and analysis .

化学反应分析

Types of Reactions: Metolachlor mercapturate primarily undergoes hydrolytic and reductive dechlorination reactions. These reactions are facilitated by microbial degradation in the environment, particularly in soil and water .

Common Reagents and Conditions:

Hydrolytic Reactions: Water and microbial enzymes are the primary agents.

Reductive Dechlorination: Reducing agents and microbial activity play a crucial role.

Major Products Formed: The major products formed from the degradation of this compound include various hydrolyzed and dechlorinated metabolites .

科学研究应用

Metolachlor mercapturate is extensively studied for its role as a biomarker in environmental and occupational health research. It is used to monitor exposure to metolachlor among agricultural workers and in environmental studies to assess the presence and impact of herbicide residues in soil and water . Additionally, its degradation pathways are studied to develop bioremediation strategies for contaminated environments .

作用机制

Metolachlor mercapturate exerts its effects through the inhibition of chlorophyll and protein synthesis in target plants. This inhibition is achieved by interfering with the formation of very long chain fatty acids, which are essential for cell membrane integrity and function . In non-target organisms, this compound can cause alterations in cell cycle progression, leading to growth inhibition .

相似化合物的比较

Alachlor Mercapturate: A metabolite of alachlor, another chloroacetanilide herbicide.

Acetochlor Mercapturate: A metabolite of acetochlor, used similarly to metolachlor.

Comparison: Metolachlor mercapturate is unique in its specific formation from metolachlor and its distinct degradation products. While alachlor and acetochlor mercapturates share similar metabolic pathways, the specific environmental and biological impacts of this compound are unique due to its distinct chemical structure and reactivity .

生物活性

Metolachlor mercapturate, a metabolite of the herbicide metolachlor, has garnered attention due to its biological activity and implications for human health and environmental safety. This article explores its biological activity, including metabolic pathways, toxicological effects, and degradation performance, supported by data tables and case studies.

Overview of this compound

Metolachlor is an acetanilide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. Upon exposure, metolachlor is metabolized primarily into this compound through conjugation with glutathione, facilitating its excretion in urine. This mercapturic acid derivative serves as a significant biomarker for exposure assessment in agricultural workers .

Metabolic Pathways

The metabolism of metolachlor involves several key steps:

- Absorption : Metolachlor exhibits high oral absorption rates (≥85%) in animal studies, with significant distribution to well-perfused organs .

- Conjugation : The primary metabolic pathway includes oxidative reactions followed by glutathione conjugation, leading to the formation of this compound .

- Excretion : The compound is predominantly excreted in urine and feces, with urinary metabolites providing insight into exposure levels in humans .

Toxicological Effects

Research has indicated various toxicological effects associated with this compound and its parent compound:

- Endocrine Disruption : Studies have shown that exposure to mixtures of atrazine and metolachlor can induce testicular toxicity in male rats, characterized by reduced sperm motility and increased oxidative stress markers .

- Organ Toxicity : Animal studies have reported cardiovascular, renal, and hepatic impairments following exposure to atrazine-metolachlor combinations, indicating potential risks associated with these herbicides .

Table 1: Summary of Toxicological Findings

Environmental Degradation

The degradation of metolachlor in soil and water is primarily facilitated by microbial activity. Research indicates that specific microbial strains can significantly enhance the degradation rate of metolachlor:

- Microbial Strain MET-F-1 : This strain has been shown to accelerate the degradation of metolachlor when combined with organic amendments like wheat bran. In field trials, the half-life (DT50) of metolachlor was reduced from 14.7 days to as low as 3.9 days when using this strain alongside wheat bran .

Table 2: Degradation Performance of Metolachlor

| Treatment Type | Initial Concentration (mg/kg) | DT50 (days) | Degradation Rate (%) on Day 7 |

|---|---|---|---|

| Control (SM) | 3.00 ± 0.21 | 7.1 | 50.7 |

| Wheat Bran (SMB) | 3.14 ± 0.11 | 14.7 | 36.8 |

| Wheat Bran + MET-F-1 (SMBF) | 4.99 ± 0.12 | 3.9 | 88.3 |

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

- Human Biomonitoring : A study assessing urinary metabolites among agricultural workers found that over half had detectable levels of this compound, highlighting its relevance as a biomarker for exposure .

- Animal Studies : Research involving rats demonstrated that chronic exposure to atrazine-metolachlor mixtures resulted in significant reproductive toxicity and alterations in metabolic profiles, necessitating further investigation into long-term health effects .

属性

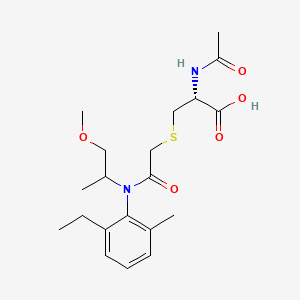

IUPAC Name |

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFXMEPCHCUHDE-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。